3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
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Overview
Description
3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a complex organic compound with a quinoline core structure. This compound is characterized by the presence of a 4-chlorobenzenesulfonyl group, two methoxy groups at positions 6 and 7, and an N-[(4-methoxyphenyl)methyl] substituent. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent functionalization with methoxy and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Functionalization with Methoxy Groups: Methoxylation reactions using methanol or other methoxy donors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzylsulfonyl chloride: Shares the sulfonyl chloride group.
4-Methoxybenzylamine: Contains the methoxyphenyl group.
7-Chloroquinoline derivatives: Similar quinoline core structure.
Uniqueness
The uniqueness of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5S/c1-31-18-8-4-16(5-9-18)14-28-25-20-12-22(32-2)23(33-3)13-21(20)27-15-24(25)34(29,30)19-10-6-17(26)7-11-19/h4-13,15H,14H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZRXQPWIWHCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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